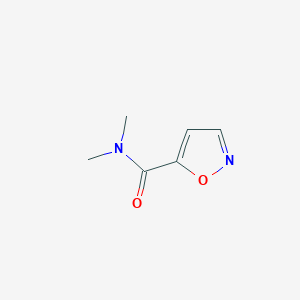

5-Isoxazolecarboxamide,N,N-dimethyl-(9CI)

Descripción

Contextual Overview of Isoxazole (B147169) Derivatives in Contemporary Organic Chemistry

Isoxazoles are a class of five-membered heterocyclic compounds that feature an oxygen and a nitrogen atom in adjacent positions within the ring. This arrangement imparts a unique electronic and structural profile, making the isoxazole moiety a valuable component in the design of new molecules. rsc.orgresearchgate.net In modern organic chemistry, isoxazole derivatives are recognized for their diverse biological activities, which has led to their extensive investigation in medicinal chemistry. rsc.orgrsc.org The isoxazole ring is a key structural feature in a number of commercially available drugs, highlighting its pharmacological importance. ijpca.org

The versatility of the isoxazole scaffold allows for a wide range of chemical modifications, enabling chemists to fine-tune the properties of the resulting molecules. ijpca.org Researchers have developed numerous synthetic strategies to access a wide array of isoxazole derivatives, including transition metal-catalyzed cycloadditions and green chemistry approaches. rsc.orgresearchgate.netrsc.org These methods have not only improved the efficiency of isoxazole synthesis but have also opened the door to more complex and bioactive molecules. rsc.orgrsc.org The continued exploration of isoxazole chemistry underscores its significance in the development of new materials and therapeutic agents. researchgate.net

Significance of Amide Functionalities within Complex Molecular Architectures

The amide functional group, characterized by a carbonyl group linked to a nitrogen atom, is one of the most fundamental and prevalent functionalities in organic chemistry and biochemistry. organicchemexplained.compulsus.com Its importance is underscored by its presence in the backbone of proteins, where the amide bond (or peptide bond) links amino acids together. organicchemexplained.com This stability under physiological conditions makes the amide linkage a reliable and crucial component in the structure of biological macromolecules. numberanalytics.com

In the context of complex molecular architectures, particularly in medicinal chemistry, the amide group plays a pivotal role. chemistrytalk.org Amides are among the most common functional groups found in pharmaceutical molecules. chemistrytalk.org Their ability to act as both hydrogen bond donors and acceptors is critical for molecular recognition and binding to biological targets such as enzymes and receptors. numberanalytics.com The planarity of the amide bond, a result of resonance, imparts a degree of conformational rigidity that can be advantageous in drug design. numberanalytics.com Furthermore, the chemical stability of the amide bond contributes to the metabolic stability of drug candidates. numberanalytics.com The versatility of the amide group as a structural linker and its role in mediating intermolecular interactions solidify its importance in the design and synthesis of complex, biologically active molecules. pulsus.comchemistrytalk.org

Historical Development and Evolution of 5-Isoxazolecarboxamide Chemistry

The history of isoxazole chemistry dates back to the early 20th century, with significant advancements in synthetic methodologies occurring over the subsequent decades. The development of methods to synthesize isoxazolecarboxylic acids was a crucial step, as these compounds serve as key precursors to isoxazolecarboxamides. A notable method for the synthesis of 5-carboxyisoxazoles involves the cyclocondensation of β-alkoxyvinyl trichloromethyl ketones with hydroxylamine (B1172632). nih.gov

The conversion of isoxazolecarboxylic acids to their corresponding carboxamides is typically achieved through standard amide bond formation reactions. A common approach involves the activation of the carboxylic acid, for instance, by converting it to an acid chloride, followed by reaction with an appropriate amine. nih.gov For the synthesis of N,N-disubstituted amides, such as 5-Isoxazolecarboxamide, N,N-dimethyl-(9CI), this would involve the reaction with dimethylamine. The evolution of peptide coupling reagents has also provided milder and more efficient methods for amide formation, which are applicable to the synthesis of isoxazolecarboxamides. The ongoing refinement of these synthetic techniques allows for the creation of a diverse library of isoxazolecarboxamide derivatives for further research and application.

Defining the Academic Research Scope for 5-Isoxazolecarboxamide, N,N-dimethyl-(9CI)

The academic research scope for a specific compound like 5-Isoxazolecarboxamide, N,N-dimethyl-(9CI) is often defined by its potential as a building block in the synthesis of more complex molecules and by its own intrinsic chemical and biological properties. While extensive research exists for the broader class of isoxazole derivatives, dedicated studies on the unsubstituted N,N-dimethyl-5-isoxazolecarboxamide are less prevalent in the literature.

Research on related isoxazolecarboxamide structures has shown their potential as modulators of biological targets such as ionotropic glutamate (B1630785) receptors. researchgate.net Furthermore, various substituted isoxazole-carboxamide derivatives have been synthesized and evaluated for their anticancer and antioxidant activities. nih.govresearchgate.net These studies on analogous compounds suggest that the academic interest in 5-Isoxazolecarboxamide, N,N-dimethyl-(9CI) would likely lie in its utility as a scaffold for creating new derivatives with potential therapeutic applications.

Future research on this specific compound could involve its synthesis and full spectroscopic characterization, followed by its use as a starting material for the preparation of a library of related compounds. These new molecules could then be screened for various biological activities, contributing to a deeper understanding of the structure-activity relationships within this class of isoxazoles. The fundamental nature of 5-Isoxazolecarboxamide, N,N-dimethyl-(9CI) makes it an intriguing starting point for new avenues of investigation in synthetic and medicinal chemistry.

An in-depth examination of the synthetic methodologies for the chemical compound 5-Isoxazolecarboxamide, N,N-dimethyl-(9CI) reveals a strategic approach rooted in fundamental organic chemistry principles. The construction of this molecule relies on the sequential or convergent assembly of its two key structural features: the five-membered isoxazole heterocycle and the N,N-dimethylcarboxamide functional group. Synthetic strategies are designed to efficiently form these components from simpler, readily available precursors.

Structure

3D Structure

Propiedades

IUPAC Name |

N,N-dimethyl-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-8(2)6(9)5-3-4-7-10-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGOJJPVMFOGKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=NO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 5 Isoxazolecarboxamide, N,n Dimethyl 9ci

Reactivity Profiles of the Isoxazole (B147169) Heterocyclic System

The isoxazole ring is an electron-rich azole. wikipedia.org Its reactivity is a consequence of the electronegativity of the heteroatoms and the distribution of π-electrons within the aromatic system.

The isoxazole ring can undergo electrophilic aromatic substitution. The position of substitution is directed by the electron-donating and -withdrawing effects of the ring heteroatoms and any substituents. Generally, the C4 position of the isoxazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack. reddit.com This is due to the resonance stabilization of the resulting intermediate. For 5-Isoxazolecarboxamide, N,N-dimethyl-(9CI), electrophilic substitution is predicted to occur preferentially at the C4 position. A variety of electrophiles can be employed in these reactions, leading to a range of 4-substituted isoxazoles. nih.govorganic-chemistry.org

While less common than electrophilic substitution, nucleophilic attack on the isoxazole ring can also occur, particularly with potent nucleophiles or when the ring is activated by electron-withdrawing groups. Nucleophilic attack can lead to ring-opening reactions, which are discussed in more detail in the following section.

The N-O bond in the isoxazole ring is relatively weak and can be cleaved under various conditions, leading to ring-opening and subsequent rearrangement reactions. wikipedia.org These transformations are of significant synthetic utility, providing access to a diverse array of acyclic and heterocyclic structures.

Base-promoted ring opening of isoxazoles is a well-documented process. acs.org Deprotonation at a carbon atom adjacent to the ring oxygen, followed by elimination, can lead to the formation of a β-ketonitrile. In the case of 5-Isoxazolecarboxamide, N,N-dimethyl-(9CI), a strong base could potentially induce ring cleavage. The mechanism of base-promoted ring opening involves a late transition state with significant proton transfer from the isoxazole ring to the base. acs.org

Reductive cleavage of the N-O bond is another common mode of isoxazole ring opening. This can be achieved using various reducing agents, such as catalytic hydrogenation or dissolving metal reductions. The products of reductive ring opening are typically β-enaminones or related compounds. Iron-mediated reductive ring-opening has also been reported for isoxazoles, leading to various rearranged products. researchgate.net

Photochemical rearrangement of isoxazoles is also known to occur. wikipedia.org Upon UV irradiation, the weak N-O bond can break, leading to the formation of an azirine intermediate, which can then rearrange to an oxazole. wikipedia.org

Furthermore, transition-metal-catalyzed reactions can induce ring-opening and rearrangement cascades of isoxazoles, providing access to a variety of other heterocyclic systems such as pyrroles and pyridines. researchgate.net Electrophilic fluorination of isoxazoles using agents like Selectfluor can also lead to ring-opening, yielding tertiary fluorinated carbonyl compounds. nih.govresearchgate.net

The table below summarizes various conditions that can lead to isoxazole ring opening and the potential products.

| Reaction Condition | Reagent(s) | Potential Product(s) |

| Base-Promoted | Strong Base (e.g., Formate) | β-Ketonitrile |

| Reductive Cleavage | Fe/NH4Cl | Rearranged heterocycles (e.g., pyridines) |

| Photochemical | UV light | Oxazole (via azirine intermediate) |

| Electrophilic | Selectfluor | α-Fluorocyanoketone |

Transformations at the N,N-dimethylamide Functional Group

The N,N-dimethylamide group at the 5-position of the isoxazole ring is a key site for chemical modification. The reactivity of this group is centered on the electrophilic nature of the carbonyl carbon.

Amide hydrolysis is a fundamental reaction that converts the amide back to a carboxylic acid and an amine. This process can be catalyzed by either acid or base. Tertiary amides, such as N,N-dimethylamides, are generally more resistant to hydrolysis than primary or secondary amides, often requiring vigorous conditions. arkat-usa.org

Under basic conditions, the hydrolysis of an N,N-dimethylamide proceeds through the nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate. researchgate.net This intermediate can then collapse, expelling the dimethylamide anion as the leaving group to form the carboxylate. The mechanism of alkaline amide hydrolysis has been extensively studied and is analogous to that of ester hydrolysis. researchgate.net

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A water molecule can then act as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of dimethylamine lead to the formation of the carboxylic acid.

Transamidation is a process where the N,N-dimethylamino group of the amide is exchanged with another amine. This reaction provides a direct method for the synthesis of new amides from existing ones. While amides are generally unreactive, several methods have been developed to facilitate transamidation. acs.orgnih.gov

Sodium tert-butoxide has been shown to mediate the transamidation of N,N-dimethyl amides with primary amines at room temperature under solvent-free conditions. researchgate.netorganic-chemistry.org This method demonstrates good functional group compatibility. organic-chemistry.org The proposed mechanism involves the formation of a tetrahedral intermediate following the nucleophilic attack of the primary amine on the carbonyl carbon of the N,N-dimethylamide. researchgate.net

Other catalysts, such as iron(III) salts and L-proline, have also been employed to promote transamidation reactions. organic-chemistry.org These methods offer alternative conditions for achieving amide exchange.

The carbonyl carbon of the N,N-dimethylamide group is an electrophilic center and can be attacked by a variety of nucleophiles. libretexts.orgyoutube.com Nucleophilic addition to the carbonyl group is a key step in many of the reactions of amides, including hydrolysis and transamidation. libretexts.orgmsu.edu

Reduction of the amide carbonyl group can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). This reaction typically converts the amide to an amine. In the case of 5-Isoxazolecarboxamide, N,N-dimethyl-(9CI), reduction would likely yield 5-(aminomethyl)-N,N-dimethylisoxazole.

Organometallic reagents, such as Grignard reagents or organolithium compounds, can also add to the carbonyl carbon of amides. msu.edu However, with tertiary amides, the reaction can sometimes be complex, and the initial tetrahedral intermediate may be stable or undergo further reactions.

The table below provides a summary of the key transformations at the N,N-dimethylamide functional group.

| Reaction Type | Reagent(s) | Product(s) |

| Hydrolysis | H3O+ or OH- | 5-Isoxazolecarboxylic acid and Dimethylamine |

| Transamidation | R-NH2, NaOtBu | N-substituted-5-isoxazolecarboxamide |

| Reduction | LiAlH4 | 5-(Aminomethyl)-N,N-dimethylisoxazole |

Methyl Group Modifications on the Amide Nitrogen

The N,N-dimethylamide group is a common functional moiety, and its methyl groups can undergo specific modifications, primarily through oxidative N-demethylation. This process is of significant interest in medicinal chemistry and drug metabolism studies.

Oxidative N-Demethylation:

Enzymatic or chemical oxidation can lead to the removal of one or both methyl groups from the amide nitrogen. In biological systems, this is often catalyzed by cytochrome P-450 isozymes. The metabolism of N,N-dimethylaniline, an analogous compound with an N,N-dimethylamino group, has been shown to produce N-methylaniline and formaldehyde nih.gov. While the N-oxide has been proposed as an intermediate, studies with purified cytochrome P-450 isozymes suggest that the N-oxide is not a mandatory intermediate in the demethylation pathway for N,N-dimethylaniline nih.gov.

Non-heme manganese(II) complexes have also been shown to catalyze the oxidative demethylation of N,N-dimethylanilines using oxidants like tert-butyl hydroperoxide (TBHP), peracetic acid (PAA), and meta-chloroperoxybenzoic acid (mCPBA) mdpi.com. The reaction yields N-methylaniline as the main product. Mechanistic studies, including Hammett correlations, suggest an electrophilic intermediate as the key oxidant and that the initial step involves electron transfer from the amine to a high-valent oxometal species mdpi.com.

Fungal-mediated N-demethylation has also been observed. Whole cells of Aspergillus terreus have been used to N-demethylate N,N-dimethylbenzenamine and N,N,3-trimethylbenzenamine to their corresponding N-methylated products in high conversions srce.hr.

Photochemical N-Demethylation:

In the presence of photosensitizing agents and UV light, tertiary amines can undergo N-demethylation. This process typically involves a single electron transfer from the tertiary amine to the photosensitizing agent, generating a radical cation. Subsequent loss of a proton and another single electron transfer leads to an iminium cation, which is then hydrolyzed to the secondary amine.

A variety of chemical methods for N-demethylation have been developed, including the use of reagents like cyanogen bromide (von Braun reaction), chloroformates, and azodicarboxylates. Photochemical and biochemical methods have also been successfully employed for the N-demethylation of various alkaloids containing tertiary N-methyl groups.

| Modification Type | Reagents/Conditions | Products | Analogous System Studied |

| Oxidative N-Demethylation | Cytochrome P-450 enzymes | N-methyl amide, Formaldehyde | N,N-dimethylaniline |

| Oxidative N-Demethylation | Non-heme Manganese(II) complexes, TBHP/PAA/mCPBA | N-methyl amide | N,N-dimethylanilines |

| Biocatalytic N-Demethylation | Aspergillus terreus (whole cells) | N-methyl amide | N,N-dimethylbenzenamine |

| Photochemical N-Demethylation | Photosensitizing agent, UV light, O₂ | N-methyl amide | Tertiary amine alkaloids |

Stereochemical Considerations in Reactivity (if applicable to specific reaction pathways)

While 5-Isoxazolecarboxamide, N,N-dimethyl-(9CI) itself is achiral, stereochemical considerations become important in reactions that introduce a chiral center or in reactions with chiral reagents or catalysts. The isoxazole ring and the carboxamide group can influence the stereochemical outcome of such reactions.

Asymmetric Reactions of Isoxazoles:

Recent advances have demonstrated catalytic asymmetric reactions involving isoxazole derivatives. These include transition-metal-catalyzed asymmetric ring contractions to form chiral 2H-azirines and formal [4 + n] annulations to produce chiral fused and bridged N-heterocycles. The stereoselectivity in these reactions is typically controlled by chiral ligands attached to the metal catalyst. The electronic properties and steric bulk of the 5-(N,N-dimethylcarboxamide) substituent could potentially influence the efficiency and stereoselectivity of such transformations.

Diastereoselective Reactions:

In reactions where a new stereocenter is formed in the presence of an existing one (not applicable to the parent compound but to its derivatives), the isoxazole and carboxamide moieties can exert diastereoselective control. For instance, in the photomediated ring contraction of α-acylated saturated azacycles, good to high diastereoselectivity is often observed, which is attributed to hydrogen bonding and steric interactions in the transition state nsf.gov. The N,N-dimethylcarboxamide group, through its steric and electronic effects, could play a role in directing the approach of reagents, thus influencing the diastereomeric ratio of the products.

| Reaction Type | Key Features Influencing Stereochemistry | Potential Influence of 5-(N,N-dimethylcarboxamide) Group |

| Catalytic Asymmetric Annulation | Chiral metal catalysts and ligands | Steric hindrance and electronic effects on catalyst binding and approach. |

| Diastereoselective Ring Contraction | Hydrogen bonding and steric repulsions in the transition state | Influence on the stability of diastereomeric transition states. |

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

The elucidation of reaction mechanisms for 5-Isoxazolecarboxamide, N,N-dimethyl-(9CI) would involve a combination of kinetic and spectroscopic techniques to identify intermediates, determine rate laws, and understand the elementary steps of a reaction.

Spectroscopic Studies of Isoxazole Reactivity:

Time-resolved photoelectron spectroscopy and ab initio dynamics simulations have been used to study the excited-state relaxation pathways of isoxazole upon UV-light excitation acs.org. These studies have shown that excitation of the ππ*-state of isoxazole can lead to ultrafast ring-opening through O–N bond cleavage acs.org. The presence of the N,N-dimethylcarboxamide group at the 5-position could influence the photophysics and photochemistry of the isoxazole ring by altering the energies of the molecular orbitals involved in these transitions.

Kinetic Studies of Analogous Systems:

Kinetic studies on the oxidative N-demethylation of N,N-dimethylanilines have provided insights into the reaction mechanism. For instance, the determination of kinetic isotope effects (KIE) in the N-demethylation promoted by a nonheme iron(IV)-oxo complex suggests an electron transfer-proton transfer (ET-PT) mechanism with a rate-determining proton transfer step researchgate.net. Similar kinetic analyses could be applied to study the modification of the methyl groups on 5-Isoxazolecarboxamide, N,N-dimethyl-(9CI).

Enzymatic kinetic studies of imidazo-isoxazole derivatives as α-amylase and α-glucosidase inhibitors have been performed using Lineweaver-Burk plots to determine the type of inhibition cell.com. Such studies are crucial for understanding the mechanism of action of biologically active isoxazole compounds.

| Technique | Information Obtained | Application to 5-Isoxazolecarboxamide, N,N-dimethyl-(9CI) |

| Time-Resolved Photoelectron Spectroscopy | Excited-state dynamics, reaction timescales | Understanding photochemical reactivity, such as ring-opening. |

| UV-Vis Spectroscopy | Monitoring reaction progress, identifying intermediates | Studying reaction kinetics and detecting transient species. |

| NMR Spectroscopy (1D and 2D) | Structural characterization of reactants, products, and stable intermediates | Elucidating reaction pathways and product structures. |

| Mass Spectrometry | Identification of products and intermediates | Confirming molecular weights and fragmentation patterns. |

| Kinetic Isotope Effect (KIE) Studies | Information on rate-determining steps and transition state structures | Probing the mechanism of methyl group modifications. |

| Lineweaver-Burk Plots | Determination of enzyme inhibition type (competitive, non-competitive, etc.) | Characterizing the mechanism of biological activity. |

Structure Reactivity and Structure Property Relationships of 5 Isoxazolecarboxamide and Its Derivatives Non Biological Focus

Impact of Substituent Effects on Chemical Reactivity

The chemical reactivity of the 5-isoxazolecarboxamide scaffold is profoundly influenced by the nature and position of substituents on the isoxazole (B147169) ring. The isoxazole ring itself is a five-membered aromatic heterocycle containing adjacent oxygen and nitrogen atoms. chemicalbook.com This arrangement creates a unique electronic landscape: the ring is π-excessive, yet the electronegativity of the heteroatoms, particularly the pyridine-like nitrogen, imparts a degree of electron-withdrawing character. chemicalbook.com

Substituents can modulate this electronic balance, directing the course and rate of chemical reactions.

Electron-Donating Groups (EDGs): When placed on the isoxazole ring, EDGs (e.g., alkyl, methoxy (B1213986) groups) increase the electron density of the ring system. This generally enhances the ring's susceptibility to electrophilic attack. For instance, QSAR studies on other isoxazole derivatives have shown that electron-donating groups on an attached benzene (B151609) ring are necessary for certain activities, underscoring their role in modulating electronic properties. nih.gov

Electron-Withdrawing Groups (EWGs): Conversely, EWGs (e.g., nitro, cyano, sulfonyl groups) decrease the electron density of the isoxazole ring. This deactivation makes the ring less susceptible to electrophilic substitution but can activate it towards nucleophilic attack or influence the acidity of adjacent protons. Studies on the synthesis of highly substituted isoxazoles show that both EWGs (like CO2Et) and EDGs (like OMe) on an attached phenyl ring have little effect on the yield of certain cyclization reactions, indicating that the reaction mechanism can be insensitive to these effects in some cases. nih.gov However, a strongly donating NMe2 group required more forceful conditions, demonstrating that profound electronic shifts can alter reactivity pathways. nih.gov

The reactivity of the N,N-dimethylcarboxamide group is also subject to electronic effects. The planarity and resonance of the amide bond can be influenced by steric and electronic factors from the isoxazole ring, affecting the nucleophilicity of the carbonyl oxygen and the rotational barrier around the C-N bond.

Conformational Analysis and Dynamic Equilibria

The three-dimensional structure and conformational flexibility of 5-isoxazolecarboxamide and its derivatives are determined by the interplay of steric and electronic factors, primarily concerning the rotation around the single bond connecting the carboxamide group to the isoxazole ring.

For N,N-dimethylamides, the tertiary amide group itself has distinct conformational preferences. nih.gov However, the key dynamic feature is the orientation of the amide group relative to the isoxazole ring. X-ray crystallographic studies of analogous compounds, such as N,N-Dimethyl-3-phenyl-isoxazole-5-carboxamide, provide valuable insight. In this molecule, the isoxazole ring and the adjacent phenyl ring are nearly coplanar, with a small dihedral angle of 14.05 (7)°. nih.govnih.gov This planarity suggests a degree of conjugation between the two ring systems.

A comparison of dihedral angles in related crystal structures illustrates these conformational nuances:

| Compound | Dihedral Angle | Angle Description | Reference |

| N,N-Dimethyl-3-phenyl-isoxazole-5-carboxamide | 14.05 (7)° | Between the isoxazole and phenyl rings | nih.gov |

| Isopropyl 3-phenylisoxazole-5-carboxylate | 7.37 (19)° | Between the isoxazole and phenyl rings | nih.gov |

| Ethyl 5-phenylisoxazole-3-carboxylate | 0.5 (1)° | Between the isoxazole and phenyl rings | iucr.org |

This table is interactive and can be sorted by column.

Electronic Structure Influence on Molecular Properties

The electronic structure of the isoxazole ring is the primary determinant of the molecular properties of its derivatives. As a heteroaromatic system, isoxazole exhibits aromaticity, though it is less pronounced than in carbocyclic analogues like benzene. chemicalbook.com The combination of the electron-donating oxygen atom and the electron-attracting nitrogen atom makes the electronic distribution within the ring highly polarized. chemicalbook.com

Intermolecular Interactions and Aggregation Phenomena in Solution and Solid State

In the condensed phase (both solution and solid-state), the behavior of 5-isoxazolecarboxamide derivatives is governed by a network of non-covalent intermolecular interactions. The functional groups present—the aromatic isoxazole ring, the polar amide group, and the methyl groups—all serve as potential sites for these interactions.

Crystal structure analysis of N,N-Dimethyl-3-phenyl-isoxazole-5-carboxamide reveals specific and directional interactions in the solid state. nih.gov Centrosymmetrically related molecules are linked into dimers by pairs of weak C–H···O hydrogen bonds. nih.govnih.gov In this interaction, a hydrogen atom from a phenyl ring on one molecule interacts with the carbonyl oxygen atom of the carboxamide group on a neighboring molecule. nih.gov This forms a stable ring motif, designated with the graph-set notation R²₂(10), which is a common packing feature in amide-containing crystals. nih.govresearchgate.net

Table of Crystallographic and Interaction Data for N,N-Dimethyl-3-phenyl-isoxazole-5-carboxamide

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₁₂H₁₂N₂O₂ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| Unit Cell Volume (V) | 1110.7 (9) ų | nih.gov |

| Primary Interaction Type | C–H···O Hydrogen Bonds | nih.gov |

| Supramolecular Motif | Dimer | nih.gov |

This table is interactive and can be sorted by column.

Rational Design Principles for Modulating Chemical Behavior

The principles of rational design are applied to isoxazolecarboxamides to fine-tune their chemical and physical properties for specific applications, such as intermediates in organic synthesis. researchgate.net The synthetic versatility of the isoxazole ring allows for systematic structural modifications to modulate its behavior. rsc.orgnih.gov

Key design strategies include:

Regioselective Functionalization: The inherent electronic bias of the isoxazole ring allows for the targeted introduction of functional groups at the C3, C4, or C5 positions. For example, inverse electron-demand hetero-Diels-Alder reactions can be used to transform the isoxazole core into a pyridine (B92270) core, with the regioselectivity of the reaction being highly controlled by the existing substitution pattern. rsc.org

Modulation of Steric and Electronic Properties: As discussed in Section 4.1, the deliberate addition of electron-donating or electron-withdrawing groups can alter the reactivity of the ring and attached functional groups. Steric bulk can also be used to control conformational preferences or to shield a reactive site.

Bioisosteric Replacement: In medicinal chemistry, the isoxazole ring is often used as a bioisostere for other functional groups to improve properties. In a non-biological context, this principle can be applied to replace, for example, a phenyl ring with an isoxazole ring to modify solubility, polarity, or crystal packing behavior without drastically altering molecular size.

Through these strategies, the 5-isoxazolecarboxamide scaffold can be systematically modified to control its reactivity, conformation, electronic character, and intermolecular interactions, allowing for the rational design of molecules with desired chemical behaviors.

Advanced Spectroscopic and Analytical Characterization of 5 Isoxazolecarboxamide, N,n Dimethyl 9ci

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) would be used to identify proton-proton (¹H-¹H) couplings, establishing the connectivity of protons within the isoxazole (B147169) ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbons that bear protons.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This would be crucial for identifying the quaternary carbons (those without attached protons), such as the carbonyl carbon and the carbons of the isoxazole ring that are not protonated. It would also confirm the connection of the dimethylamide group to the carbonyl carbon and the attachment of the carboxamide group to the isoxazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, which can be used to determine the elemental composition of the molecule. For instance, in the characterization of 5-Methyl-3-phenyl-N-(3-(trifluoromethyl) phenyl) isoxazole-4–Carboxamide , HRMS (ESI-MS) showed a [M+H]⁺ ion at m/z 347.1007, which corresponds to the calculated exact mass for the formula C₁₈H₁₃F₃N₂O₂. nih.gov For 5-Isoxazolecarboxamide, N,N-dimethyl-(9CI), HRMS would be used to confirm its elemental formula of C₆H₈N₂O₂.

Isotopic Pattern Analysis

The presence of isotopes (atoms of the same element with different numbers of neutrons) gives rise to a characteristic pattern of peaks in the mass spectrum for the molecular ion. The relative intensities of these isotopic peaks (M+1, M+2, etc.) are determined by the natural abundance of the isotopes of the elements present in the molecule. Analysis of this pattern can further confirm the elemental composition determined by HRMS.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy one. For organic molecules like "5-Isoxazolecarboxamide, N,N-dimethyl-(9CI)", the most common transitions are π → π* and n → π* wikipedia.org.

The isoxazole ring and the carboxamide group both contain π systems and non-bonding electrons (on oxygen and nitrogen atoms), making them chromophores. The absorption spectrum of isoxazole itself shows a broad peak around 6.3 eV (~197 nm), which is attributed to a π → π* transition acs.org. The presence of the N,N-dimethylcarboxamide group conjugated with the isoxazole ring is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift). Theoretical studies on isoxazole derivatives suggest that their absorption properties can be analyzed to understand their electronic structure researchgate.net.

Table 2: Expected Electronic Transitions

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Conjugated Isoxazole-Amide System | 200 - 300 |

| n → π* | Amide Carbonyl (C=O) | > 250 |

X-ray Crystallography for Precise Solid-State Molecular Architecture

In such structures, the isoxazole ring is typically planar nih.gov. The amide group also tends to be planar due to the delocalization of the nitrogen lone pair into the carbonyl group. A key parameter is the dihedral angle between the plane of the isoxazole ring and the plane of the amide group. In the crystal lattice, molecules may be linked by intermolecular interactions, such as C–H···O hydrogen bonds, forming dimers or other supramolecular assemblies nih.gov.

Table 3: Representative Crystallographic Parameters for a Related Isoxazole Carboxamide Derivative

| Parameter | Description | Typical Value |

|---|---|---|

| Dihedral Angle | Angle between the isoxazole ring and an adjacent phenyl ring | ~14.05 (7)° nih.gov |

| Bond Length (C=O) | Carbonyl bond length in the amide group | ~1.23 Å |

| Bond Length (C-N) | Amide C-N bond length | ~1.34 Å |

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating the target compound from impurities and for its quantification in various matrices.

HPLC is a versatile and widely used technique for the analysis of non-volatile compounds like "5-Isoxazolecarboxamide, N,N-dimethyl-(9CI)". A reversed-phase HPLC method is typically suitable for this type of molecule.

Method development involves optimizing several parameters to achieve good resolution, peak shape, and sensitivity. A C18 column is a common choice for the stationary phase. The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer sielc.comvedomostincesmp.runih.gov. Isocratic or gradient elution can be employed to achieve optimal separation vedomostincesmp.ru. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum nih.govnih.gov. The method must be validated for linearity, accuracy, precision, and sensitivity (limit of detection and quantification) to ensure reliable results nih.govnih.gov.

Table 4: Typical HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) vedomostincesmp.rusielc.com |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic or Phosphoric Acid vedomostincesmp.runih.govsielc.com |

| Elution Mode | Isocratic or Gradient vedomostincesmp.runih.gov |

| Flow Rate | 1.0 mL/min sielc.com |

| Detection | UV Absorbance (e.g., at λmax ~200-270 nm) nih.govsielc.com |

Gas chromatography is best suited for compounds that are volatile and thermally stable. "5-Isoxazolecarboxamide, N,N-dimethyl-(9CI)" may have limited volatility due to its polarity and molecular weight, potentially making direct GC analysis challenging.

However, GC analysis can be performed following a derivatization step to increase the compound's volatility and thermal stability. For amides, derivatization is a common strategy. While specific methods for this compound are not detailed in the search results, general approaches for similar functionalities can be considered. For instance, impurities like dimethylamine can be derivatized using reagents like benzoyl chloride to form a more volatile compound (N,N-dimethylbenzamide) suitable for GC-MS analysis nih.gov. A capillary column, such as one with a 5% phenyl polysilphenylene-siloxane stationary phase (e.g., HP-5MS or TR-5ms), would be appropriate for separation gdut.edu.cnmdpi.com. Mass spectrometry (MS) is the preferred detection method as it provides both quantification and structural information.

Table 5: Hypothetical GC Method Parameters (with Derivatization)

| Parameter | Condition |

|---|---|

| Derivatization Agent | (Hypothetical) Silylating agents (e.g., BSTFA) or Acylating agents |

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) gdut.edu.cnmdpi.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-2.0 mL/min) nih.govmdpi.com |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial temperature hold, followed by a ramp to a final temperature gdut.edu.cn |

Theoretical and Computational Studies of 5 Isoxazolecarboxamide, N,n Dimethyl 9ci

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of 5-Isoxazolecarboxamide, N,N-dimethyl-(9CI). These methods provide a detailed picture of the electron distribution and its implications for molecular properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By approximating the electron density, DFT calculations can accurately predict various ground state properties of 5-Isoxazolecarboxamide, N,N-dimethyl-(9CI).

DFT calculations typically involve the optimization of the molecular geometry to find the lowest energy conformation. From this optimized structure, a wealth of information can be derived, including the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.

Table 1: Representative Ground State Properties from DFT Calculations for a Model Isoxazole (B147169) Carboxamide

| Property | Calculated Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.5 D |

Note: The values in this table are illustrative and based on typical DFT results for structurally related compounds.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution and reactive sites within a molecule. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Typically, red colors indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue colors denote areas of positive potential, indicating sites for nucleophilic attack. Green and yellow represent regions of intermediate potential.

For 5-Isoxazolecarboxamide, N,N-dimethyl-(9CI), the MEP map would be expected to show a region of high negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the isoxazole ring, highlighting these as likely sites for interaction with electrophiles. Conversely, the hydrogen atoms of the methyl groups would exhibit a positive potential.

Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules. For 5-Isoxazolecarboxamide, N,N-dimethyl-(9CI), theoretical calculations can provide valuable data to aid in the analysis of experimental spectra.

Nuclear Magnetic Resonance (NMR): Theoretical calculations, often employing the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the chemical shifts of ¹H and ¹³C atoms. These predicted shifts, when compared with experimental data, can help in the definitive assignment of spectral peaks to specific atoms within the molecule.

Infrared (IR): The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the peaks observed in an IR spectrum. The calculated IR spectrum can be used to identify the characteristic vibrational modes of the functional groups present in 5-Isoxazolecarboxamide, N,N-dimethyl-(9CI), such as the C=O stretching of the amide and the vibrations of the isoxazole ring.

UV-Visible (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic transitions that give rise to UV-Vis absorption spectra. These calculations can provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Table 2: Illustrative Predicted Spectroscopic Data for 5-Isoxazolecarboxamide, N,N-dimethyl-(9CI)

| Spectroscopic Technique | Predicted Parameter | Value |

| ¹³C NMR | Carbonyl Carbon Chemical Shift | ~165 ppm |

| ¹H NMR | Methyl Proton Chemical Shifts | ~2.9 - 3.1 ppm |

| IR | Carbonyl Stretch Frequency | ~1650 cm⁻¹ |

| UV-Vis | λmax | ~220 nm |

Note: These values are estimations based on computational studies of analogous compounds and serve as a guide for interpreting experimental data.

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For 5-Isoxazolecarboxamide, N,N-dimethyl-(9CI), theoretical methods can be used to explore potential reaction pathways, identify transition states, and calculate activation energies.

For instance, the synthesis of isoxazoles often involves 1,3-dipolar cycloaddition reactions. Computational studies can model these reactions to determine the preferred regioselectivity and stereoselectivity. By mapping the potential energy surface, researchers can identify the lowest energy pathway from reactants to products, passing through a high-energy transition state. The structure of the transition state provides critical information about the geometry of the molecule as it transforms during the reaction.

Furthermore, computational methods can be used to study the reactivity of the isoxazole ring itself, such as its susceptibility to ring-opening reactions under various conditions. These studies can provide valuable insights for designing new synthetic routes or understanding the degradation pathways of the molecule.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of conformational changes and intermolecular interactions.

For 5-Isoxazolecarboxamide, N,N-dimethyl-(9CI), MD simulations can be used to investigate its conformational flexibility. The rotation around the C-N bond of the amide group is a key conformational feature that can be studied. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations.

Moreover, MD simulations are particularly useful for studying the interactions between a solute and solvent molecules. By simulating 5-Isoxazolecarboxamide, N,N-dimethyl-(9CI) in a box of explicit solvent molecules (e.g., water or an organic solvent), it is possible to analyze the solvation structure and dynamics. This includes identifying the formation of hydrogen bonds and quantifying the strength of solute-solvent interactions, which are crucial for understanding the molecule's solubility and behavior in solution. Such simulations have been performed on other isoxazole carboxamide derivatives to understand their interactions in biological systems. nih.govnih.gov

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Synthetic Intermediate in Multi-Step Organic Syntheses

Isoxazoles are recognized as versatile intermediates in the synthesis of a wide array of organic compounds. mdpi.com The isoxazole (B147169) ring can be relatively stable, but it can also undergo ring-opening reactions under specific conditions, such as reductive cleavage, to yield valuable linear synthons like β-hydroxy ketones or γ-amino alcohols. These transformations make isoxazoles useful masked functionalities in complex total synthesis.

For instance, the synthesis of a related compound, N,N-Dimethyl-3-phenylisoxazole-5-carboxamide, has been reported, highlighting the general preparative methods for this class of compounds. nih.gov Typically, these amides are synthesized from the corresponding isoxazolecarboxylic acid via activation to an acid chloride followed by reaction with an amine. nih.gov While specific multi-step syntheses employing N,N-dimethyl-5-isoxazolecarboxamide as an intermediate are not detailed in available literature, its structure suggests it could serve as a precursor for more complex molecules. The N,N-dimethylamide group is generally a stable functional group, allowing for chemical modifications at other positions of the isoxazole ring if present.

Investigation as a Ligand in Coordination Chemistry and Catalysis

Heterocyclic compounds containing nitrogen and oxygen atoms, such as isoxazoles, are known to act as ligands, coordinating to metal centers to form complexes with potential catalytic activity. The nitrogen atom of the isoxazole ring and the oxygen atom of the carboxamide group in N,N-dimethyl-5-isoxazolecarboxamide could potentially chelate to a metal ion.

The field of coordination chemistry has seen extensive research into complexes with N-donor ligands for various applications, including catalysis and materials science. nih.gov While there is a wealth of research on isoxazole-containing ligands in general, specific studies detailing the coordination chemistry or catalytic applications of N,N-dimethyl-5-isoxazolecarboxamide are not prominent in the current body of scientific literature. The electronic properties of the isoxazole ring, which can be tuned by substituents, play a crucial role in the stability and reactivity of its metal complexes.

Potential as a Building Block for Novel Organic and Polymeric Materials

The isoxazole moiety is a valuable building block in the design of functional organic materials and polymers due to its rigid, planar structure and its electronic properties. Isoxazole derivatives have been incorporated into polymers to create materials with specific thermal, optical, or electronic characteristics.

The synthesis of various isoxazole-carboxamide derivatives has been a subject of interest, particularly in the field of medicinal chemistry for the development of new therapeutic agents. researchgate.netespublisher.comrsc.orgnih.govresearchgate.netajol.infonih.gov This underscores the utility of the isoxazole-carboxamide scaffold as a foundational structure for creating diverse molecular architectures. The N,N-dimethyl-5-isoxazolecarboxamide, with its reactive potential (for instance, through functionalization of the isoxazole ring), could theoretically be used to synthesize monomers for polymerization or as a core structure for the development of liquid crystals or other ordered materials. However, specific examples of polymers or novel organic materials derived directly from N,N-dimethyl-5-isoxazolecarboxamide are not described in the reviewed literature.

Future Directions and Emerging Research Avenues for 5 Isoxazolecarboxamide, N,n Dimethyl 9ci

Development of Novel and Sustainable Synthetic Approaches

The synthesis of isoxazole (B147169) derivatives is a well-established field, yet there is a growing imperative to develop methodologies that are more environmentally benign, efficient, and cost-effective. rsc.org Future research on the synthesis of 5-Isoxazolecarboxamide, N,N-dimethyl-(9CI) will likely pivot towards the principles of green chemistry.

Key research focuses will include:

Ultrasound-Assisted Synthesis: Sonochemistry has emerged as a powerful tool for accelerating reaction rates, improving yields, and reducing energy consumption. mdpi.com Applying ultrasound irradiation to the synthesis of 5-Isoxazolecarboxamide, N,N-dimethyl-(9CI) could significantly shorten reaction times compared to conventional heating methods. mdpi.com This approach aligns with the principles of sustainable chemistry by offering operational simplicity and minimizing the formation of byproducts. mdpi.com

Aqueous Media Synthesis: Moving away from volatile organic solvents is a primary goal of green chemistry. Developing synthetic routes in aqueous media presents a clean, non-toxic, and inexpensive alternative. mdpi.comresearchgate.net Research could adapt existing methods, such as the reaction of a suitable enaminone with hydroxylamine (B1172632) hydrochloride, to proceed efficiently in water, which would simplify work-up procedures and reduce the environmental impact. mdpi.com

Catalyst-Free and Flow Chemistry Systems: The development of catalyst-free reactions or the use of recyclable, non-toxic catalysts is a major frontier. nih.gov Furthermore, transitioning from batch processing to continuous flow chemistry can offer superior control over reaction parameters, enhance safety, and allow for easier scalability. Future work could involve designing a flow synthesis for 5-Isoxazolecarboxamide, N,N-dimethyl-(9CI), potentially integrating automated purification steps.

| Methodology | Key Advantages | Potential Research Direction for 5-Isoxazolecarboxamide, N,N-dimethyl-(9CI) |

|---|---|---|

| Conventional Synthesis | Well-established procedures | Baseline for comparison with new, sustainable methods |

| Ultrasound-Assisted Synthesis | Shorter reaction times, higher yields, energy efficiency mdpi.com | Optimization of sonochemical parameters (frequency, power) for synthesis |

| Aqueous Media Synthesis | Environmentally benign, safer, easier work-up mdpi.com | Development of a fully water-based synthetic route from starting materials |

| Flow Chemistry | Improved safety, scalability, and control | Design and implementation of a continuous manufacturing process |

In-depth Exploration of Undiscovered Reactivity Patterns

While the synthesis of isoxazoles is well-documented, the full extent of their chemical reactivity remains an area ripe for exploration. For 5-Isoxazolecarboxamide, N,N-dimethyl-(9CI), future studies could uncover novel transformations that would enable the creation of new molecular scaffolds and derivatives.

Potential avenues for reactivity research include:

Regioselective Functionalization: Developing methods for the selective functionalization of the isoxazole ring at the C3 or C4 positions would be highly valuable. This could involve transition-metal-catalyzed cross-coupling reactions or directed metalation-trapping sequences, allowing for the introduction of a wide range of substituents and the generation of diverse chemical libraries.

Ring-Opening and Rearrangement Reactions: Investigating the behavior of the isoxazole ring under various conditions (e.g., photochemical, thermal, reductive) could lead to novel ring-opening or rearrangement pathways. Such transformations can convert the heterocyclic core into different acyclic or heterocyclic systems, providing access to unique chemical structures that are otherwise difficult to synthesize.

nih.govdaneshyari.com-Dipolar Cycloaddition Modifications: The classic synthesis of isoxazoles involves the nih.govdaneshyari.com-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. Future research could explore the reactivity of the pre-formed isoxazole ring in 5-Isoxazolecarboxamide, N,N-dimethyl-(9CI) as a synthon in other types of cycloaddition reactions, potentially expanding its utility in constructing more complex molecules.

Integration with Advanced Automation and Artificial Intelligence in Chemical Discovery

The intersection of chemistry with artificial intelligence (AI) and automation is revolutionizing how new molecules are designed and discovered. mdpi.comoxfordglobal.com Integrating these technologies into the research of 5-Isoxazolecarboxamide, N,N-dimethyl-(9CI) could dramatically accelerate the discovery of new derivatives with desirable properties.

Future directions in this domain include:

AI-Driven Molecular Design: Machine learning and deep learning algorithms can be trained on existing chemical data to generate novel molecular structures with predicted biological activities or physicochemical properties. mdpi.com These generative models could design new analogues of 5-Isoxazolecarboxamide, N,N-dimethyl-(9CI) tailored for specific biological targets. oxfordglobal.com

High-Throughput Screening (HTS): Automated robotic systems can be used to synthesize and screen large libraries of compounds rapidly. The identification of initial lead compounds within the isoxazolecarboxamide class has already been achieved through HTS campaigns. nih.gov Future efforts could involve creating a focused library around the 5-Isoxazolecarboxamide, N,N-dimethyl-(9CI) core and using HTS to evaluate their activity against a wide range of biological targets. daneshyari.com

Predictive Modeling: Computational tools can predict various molecular properties, from reactivity and reaction outcomes to ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. mdpi.com Building robust in silico models for isoxazolecarboxamides would allow researchers to prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov

| Technology | Application Area | Projected Impact on 5-Isoxazolecarboxamide, N,N-dimethyl-(9CI) Research |

|---|---|---|

| Artificial Intelligence (Generative Models) | Molecule Design | In silico generation of novel derivatives with optimized properties oxfordglobal.com |

| Automation (High-Throughput Screening) | Biological Evaluation | Rapid screening of compound libraries to identify new biological activities daneshyari.comnih.gov |

| Computational Chemistry (Predictive Models) | Property Prediction | Prioritization of synthetic targets by predicting reactivity and pharmacokinetic profiles mdpi.com |

Novel Analytical and Spectroscopic Tool Applications

As chemical complexity grows, so does the need for more sophisticated analytical tools to characterize molecules and study their behavior. Future research on 5-Isoxazolecarboxamide, N,N-dimethyl-(9CI) will benefit from the application of state-of-the-art analytical and spectroscopic techniques.

Emerging research avenues in this area are:

Advanced NMR Spectroscopy: While standard 1H and 13C NMR are routine, advanced techniques can provide deeper structural insights. This includes two-dimensional NMR (COSY, HSQC, HMBC) for unambiguous assignment of complex derivatives and solid-state NMR for studying the compound in different physical forms. For bioactive derivatives, protein-detected NMR methods could be used to study ligand-receptor interactions directly. rsc.org

High-Resolution Mass Spectrometry (HRMS): Techniques such as ion mobility-mass spectrometry can provide information not only on the mass-to-charge ratio but also on the three-dimensional shape of an ion. This could be used to separate isomers and conformers of 5-Isoxazolecarboxamide, N,N-dimethyl-(9CI) derivatives and to study their interactions with biological macromolecules.

Computational Spectroscopy: The synergy between experimental spectroscopy and theoretical calculations is a powerful approach. Using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can predict spectroscopic data (IR, NMR, UV-Vis) for proposed structures. researchgate.netresearchgate.net This helps to confirm experimental assignments and to understand the electronic structure and properties of the molecule in greater detail. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 5-Isoxazolecarboxamide,N,N-dimethyl-(9CI) in laboratory settings?

- Methodological Answer : A plausible synthesis involves coupling 5-isoxazolecarboxylic acid with dimethylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane or DMF. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended to isolate the product. Similar protocols for N,N-dimethylcarboxamides, such as N,N-Dimethylcyclohexanecarboxamide, highlight the importance of moisture-free conditions and stoichiometric control .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : To confirm the N,N-dimethyl groups (singlet at ~3.0 ppm for methyl protons) and isoxazole ring protons (downfield shifts due to electron-withdrawing effects).

- FT-IR : Carboxamide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (if present).

- High-Resolution Mass Spectrometry (HRMS) : For exact mass verification (e.g., molecular ion peak matching C₆H₉N₃O₂).

Reference methods from analogous carboxamide analyses, such as those for 1,2,4-Oxadiazole-3-carboxamide derivatives , ensure accuracy.

Q. What are the key considerations for handling and storing 5-Isoxazolecarboxamide,N,N-dimethyl-(9CI) to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) should be used to mitigate moisture absorption. Safety protocols for similar carboxamides, like those in SDS for 9-Anthracenecarboxylic Acid, emphasize avoiding prolonged exposure to humidity and acidic/basic environments .

Advanced Research Questions

Q. How can computational chemistry methods aid in predicting the reactivity of 5-Isoxazolecarboxamide,N,N-dimethyl-(9CI)?

- Methodological Answer : Density Functional Theory (DFT) studies, as applied to N,N-Dimethyl Acetamide , can model the compound’s electronic structure, HOMO-LUMO gaps, and electrostatic potential surfaces. Solvent effects (e.g., polarizable continuum models) and transition-state analysis for hydrolysis or nucleophilic substitution reactions can guide experimental design. Software like Gaussian or ORCA with B3LYP/6-31G* basis sets is recommended.

Q. How to resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer :

- Standardized Assays : Use uniform cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO concentration ≤0.1%).

- Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites under varying conditions.

- Dose-Response Curves : Statistical validation via Hill slope analysis to confirm EC₅₀/IC₅₀ reproducibility.

Comparative approaches from Dacarbazine studies, which address variability in triazenoimidazole carboxamide bioactivity, are instructive .

Q. What strategies can be employed to optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Stepwise Optimization : Screen coupling agents (e.g., HATU vs. EDC) and catalysts (e.g., DMAP) for amidation efficiency.

- Reaction Monitoring : Use TLC or in-situ FT-IR to track intermediate formation and minimize side reactions.

- Workup Refinement : Liquid-liquid extraction (ethyl acetate/water) with brine washes to remove unreacted amines.

Lessons from N,N-Dimethylcyclohexanecarboxamide synthesis highlight yield improvements via solvent polarity adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.